2-(2-Aminophenyl)acetamide
Overview
Description
2-(2-Aminophenyl)acetamide is an organic compound with the molecular formula C8H10N2O It is a derivative of acetamide, where the acetamide group is substituted with a 2-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)acetamide typically involves the reaction of 2-nitroacetophenone with ammonium acetate in the presence of a reducing agent such as iron powder or tin chloride. The reaction proceeds through the reduction of the nitro group to an amino group, followed by acetylation to form the acetamide derivative.
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Reduction of 2-nitroacetophenone
Reagents: 2-nitroacetophenone, iron powder or tin chloride, ammonium acetate.
Conditions: The reaction mixture is heated under reflux in ethanol or another suitable solvent.
Product: 2-(2-Aminophenyl)acetophenone.
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Acetylation
Reagents: 2-(2-Aminophenyl)acetophenone, acetic anhydride or acetyl chloride.
Conditions: The reaction is carried out at room temperature or under mild heating.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)acetamide undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Aqueous or organic solvent, room temperature or mild heating.
Products: Corresponding nitroso or nitro derivatives.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Anhydrous solvent, room temperature.
Products: Reduced amine derivatives.
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine).
Conditions: Organic solvent, room temperature or mild heating.
Products: Halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in organic solvent.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Bromine in chloroform, chlorine in carbon tetrachloride.
Major Products
Oxidation: 2-(2-Nitrosophenyl)acetamide, 2-(2-Nitrophenyl)acetamide.
Reduction: 2-(2-Aminophenyl)ethanol.
Substitution: 2-(2-Bromophenyl)acetamide, 2-(2-Chlorophenyl)acetamide.
Scientific Research Applications
2-(2-Aminophenyl)acetamide has several scientific research applications:
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Medicinal Chemistry
- Used as an intermediate in the synthesis of pharmaceutical compounds.
- Potential applications in the development of anti-inflammatory and analgesic drugs.
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Materials Science
- Utilized in the synthesis of polymers and advanced materials.
- Acts as a building block for the preparation of functionalized materials with specific properties.
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Biological Research
- Studied for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and diagnostic tools.
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Industrial Applications
- Employed in the production of dyes and pigments.
- Used as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory processes or pain signaling pathways. The exact mechanism depends on the specific application and the molecular structure of the target compound.
Comparison with Similar Compounds
2-(2-Aminophenyl)acetamide can be compared with other similar compounds, such as:
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2-(2-Aminophenyl)ethanol
- Similar structure but with a hydroxyl group instead of an acetamide group.
- Different chemical reactivity and applications.
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2-(2-Nitrophenyl)acetamide
- Contains a nitro group instead of an amino group.
- Different chemical properties and potential applications.
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2-(2-Bromophenyl)acetamide
- Contains a bromine atom instead of an amino group.
- Different reactivity and uses in organic synthesis.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2-aminophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMURLRUEUBDHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299041 | |
Record name | 2-(2-aminophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4103-60-0 | |
Record name | NSC127700 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127700 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-aminophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-aminophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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